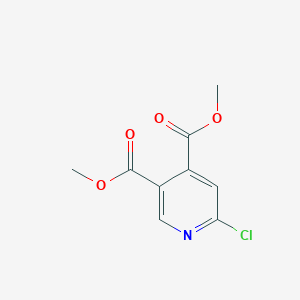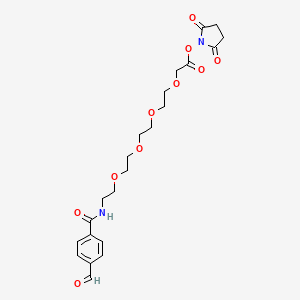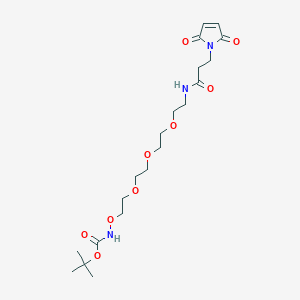
Mal-amide-PEG3-oxyamineBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-amide-PEG3-oxyamineBoc is a polyethylene glycol-based linker molecule that contains a terminal Boc-protected oxyamine group and a maleimide group linked through a linear polyethylene glycol chain. This compound is widely used in bio-conjugation and drug delivery systems due to its ability to form stable linkages with various biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG3-oxyamineBoc typically involves the following steps:
Activation of Maleimide: The maleimide group is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an active ester.
Coupling with Polyethylene Glycol: The activated maleimide is then coupled with a polyethylene glycol chain that has a terminal amine group. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions.
Protection of Oxyamine Group: The oxyamine group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted side reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG3-oxyamineBoc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether linkages.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Aldehydes and Ketones: These are used for conjugation reactions with the oxyamine group.
Major Products
Thioether Linkages: Formed from reactions with thiol groups.
Oxime Linkages: Formed from reactions with aldehydes or ketones.
Scientific Research Applications
Mal-amide-PEG3-oxyamineBoc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of proteins, peptides, and other biomolecules for various studies.
Medicine: Utilized in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Mal-amide-PEG3-oxyamineBoc involves:
Comparison with Similar Compounds
Similar Compounds
Mal-amide-PEG2-oxyamineBoc: Contains a shorter polyethylene glycol chain.
Mal-PEG-amine: Lacks the oxyamine group and Boc protection.
Mal-PEG-NHS ester: Contains an NHS ester group instead of an oxyamine group.
Uniqueness
Mal-amide-PEG3-oxyamineBoc is unique due to its combination of a maleimide group, a Boc-protected oxyamine group, and a polyethylene glycol chain. This combination allows for versatile and efficient bio-conjugation, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O9/c1-20(2,3)32-19(27)22-31-15-14-30-13-12-29-11-10-28-9-7-21-16(24)6-8-23-17(25)4-5-18(23)26/h4-5H,6-15H2,1-3H3,(H,21,24)(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDHEOQDWGUXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
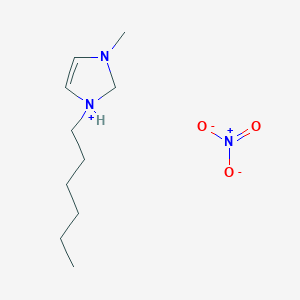
![2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetic acid](/img/structure/B8115707.png)
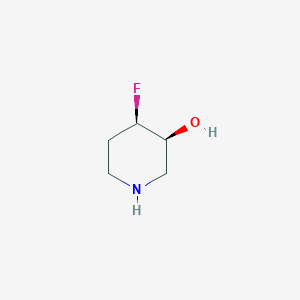
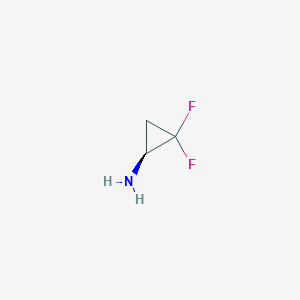
![(2R,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B8115730.png)
![[(1S,2R)-2-fluorocyclohexyl]azanium;chloride](/img/structure/B8115737.png)
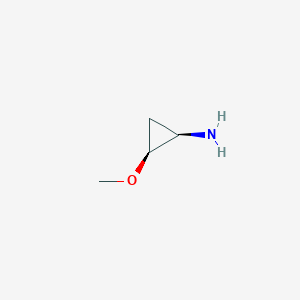
![[(1S,2S)-2-fluorocyclopropyl]azanium;chloride](/img/structure/B8115755.png)
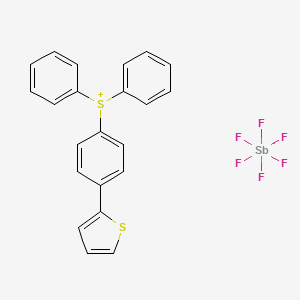
![2-Propenoic acid, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester](/img/structure/B8115768.png)
